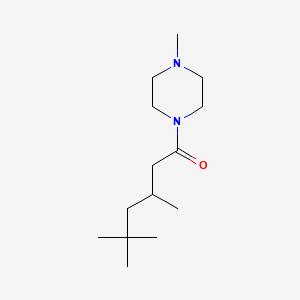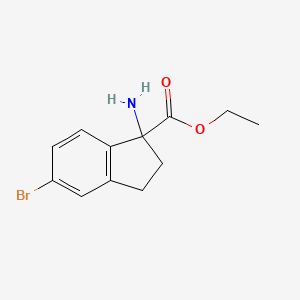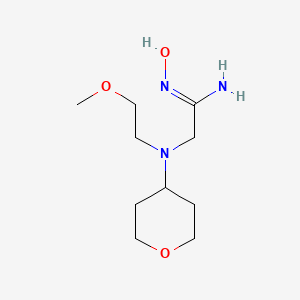![molecular formula C11H9N5S2 B15281251 4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine](/img/structure/B15281251.png)
4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine is a complex organic compound that features a thiazole ring, a pyridine ring, and an amino group. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry
Métodos De Preparación
The synthesis of 4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with a pyridine derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as iodine or other halogens . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and pyridine rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine involves its interaction with various molecular targets. The compound can inhibit enzymes, block receptors, or interfere with biochemical pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or inhibiting essential enzymes . The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar compounds include other thiazole and pyridine derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Compared to these compounds, 4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine is unique due to its dual thiazole-pyridine structure, which may confer distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C11H9N5S2 |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
4-[6-(2-amino-1,3-thiazol-4-yl)pyridin-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9N5S2/c12-10-15-8(4-17-10)6-2-1-3-7(14-6)9-5-18-11(13)16-9/h1-5H,(H2,12,15)(H2,13,16) |
Clave InChI |
GPACIJJOEGQSCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=CSC(=N2)N)C3=CSC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15281182.png)






![tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15281246.png)
![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)

![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)


